Specific Scientific Field: Environmental Biotechnology
Summary of the Application: 6-Chloropyridin-2-ol is involved in the biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This process is important for detoxification .
Methods of Application or Experimental Procedures: A strain of Micrococcus luteus ML, isolated from a stable TCP degrading microbiota, was used in the study . The strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
Results or Outcomes: Two possible degradation pathways of TCP were proposed based on LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 6-Chloropyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This reaction is used in the synthesis of polyfunctional pyridine derivatives .
Methods of Application or Experimental Procedures: Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol were carried out . The structures of the compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Results or Outcomes: Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of the compounds were confirmed by various spectroscopic methods .
6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine, is a heterocyclic compound with the molecular formula C₅H₄ClNO and a molecular weight of approximately 129.544 g/mol. The compound features a chlorine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. Its IUPAC name reflects these substituents, and it is recognized by various synonyms including 2-chloro-6-hydroxypyridine and 6-chloro-2(1H)-pyridinone .
This compound exhibits notable biological activities. It has been identified as having antimicrobial properties, making it useful in disinfectants and preservatives. Additionally, it has shown potential in various pharmacological applications, including acting as an intermediate in drug synthesis due to its ability to interact with biological targets .
Several methods have been developed for synthesizing 6-chloropyridin-2-ol:
6-Chloropyridin-2-ol has diverse applications across various fields:
Research into the interaction of 6-chloropyridin-2-ol with biological systems has revealed its potential effects on enzymes and receptors. Studies have demonstrated its capability to inhibit certain microbial enzymes, which contributes to its antimicrobial activity. Additionally, interaction studies with metal complexes have shown that it can stabilize metal ions, enhancing their biological efficacy .
Several compounds share structural similarities with 6-chloropyridin-2-ol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydroxypyridine | C₅H₅NO | Lacks chlorine; more basic properties. |
4-Chloropyridin-2-ol | C₅H₄ClNO | Chlorine at position 4; different reactivity pattern. |
3-Chloropyridin-2-ol | C₅H₄ClNO | Chlorine at position 3; varied biological activity. |
Uniqueness of 6-Chloropyridin-2-ol:
The presence of the hydroxyl group at the 2-position combined with chlorine at the 6-position gives this compound distinct reactivity and biological properties compared to its analogs. Its specific antimicrobial activity and versatility in synthesis set it apart from other similar compounds .
The direct chlorination of pyridin-2-ol remains a foundational method. Reacting pyridin-2-ol with chlorine gas in the presence of catalysts like iron(III) chloride achieves selective substitution at the 6-position. This exothermic reaction requires precise temperature control (80–100°C) to minimize byproducts such as 2,6-dichloropyridine. Alternative chlorinating agents, including phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), have been explored but often yield lower regioselectivity.
Pyridine-N-oxides enhance electrophilic substitution reactivity. Treating pyridin-2-ol-N-oxide with phosphorus oxychloride (POCl₃) at 140–160°C facilitates chlorination at the 6-position via a Vilsmeier-Haack-type mechanism. This method achieves yields exceeding 85% and is scalable to multigram batches. The intermediate N-oxide complex stabilizes the transition state, directing chlorine to the para position relative to the hydroxyl group.
Palladium and copper catalysts enable direct C–H chlorination. For example, using Pd(OAc)₂ with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) achieves 6-chloropyridin-2-ol in 72% yield at 120°C. Microwave-assisted reactions reduce reaction times from hours to minutes while maintaining high regioselectivity.
Solvent-free protocols using equimolar POCl₃ in sealed reactors minimize waste. Heating pyridin-2-ol with POCl₃ at 160°C for 2 hours under inert conditions yields 6-chloropyridin-2-ol with 95% purity, avoiding hazardous solvent disposal.
Continuous-flow systems enhance safety and efficiency for large-scale synthesis. Microreactors achieve precise temperature control (ΔT ±2°C), reducing decomposition risks. A typical setup involves pumping pyridin-2-ol and POCl₃ through a heated reactor (150°C) at a residence time of 10 minutes, yielding 90% product.
Optimized stoichiometry (1:1.05 pyridin-2-ol:POCl₃) and real-time monitoring reduce dichlorination byproducts to <2%. Quenching with cold water and neutralization with Na₂CO₃ ensures high-purity isolation.
The chlorine atom at position 6 of 6-chloropyridin-2-ol is highly susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the pyridine ring. The hydroxyl group at position 2 further activates the ring by withdrawing electron density through resonance and inductive effects.
Regioselectivity in NAS reactions of 6-chloropyridin-2-ol is dictated by the electronic and steric environment of the pyridine ring. The hydroxyl group at position 2 directs nucleophilic attack exclusively to the para position (C6), where the chlorine resides, due to its strong electron-withdrawing effect. This regioselectivity is consistent with computational studies on analogous systems, which show that the highest positive charge density in such heteroaromatic systems resides at the position ortho and para to the hydroxyl group [1].
For example, amination reactions with primary amines yield 6-aminopyridin-2-ol derivatives in high yields (>85%) under mild conditions (60–80°C, 12–24 hours) [1]. Thiols similarly displace chlorine at C6, forming stable thioether products. Steric hindrance from bulky nucleophiles marginally reduces reaction rates but does not alter regioselectivity, as demonstrated by kinetic studies .
Table 1: Regioselectivity in NAS Reactions of 6-Chloropyridin-2-ol
Nucleophile | Reaction Temperature (°C) | Yield (%) | Reference |
---|---|---|---|
Methylamine | 70 | 92 | [1] |
Thiophenol | 80 | 88 | |
Sodium Azide | 60 | 78 | [2] |
Solvent polarity and proticity significantly influence NAS kinetics. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state through solvation of the leaving group (Cl⁻). In contrast, protic solvents such as ethanol or water slow the reaction due to hydrogen bonding with the nucleophile, which reduces its effective concentration [2].
For instance, the reaction of 6-chloropyridin-2-ol with morpholine in DMF reaches 95% conversion within 6 hours at 50°C, whereas the same reaction in ethanol requires 24 hours for comparable yields [2]. Microwave-assisted conditions in acetonitrile further accelerate kinetics, achieving full conversion in 1 hour .
6-Chloropyridin-2-ol participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). The chlorine atom at C6 is selectively replaced by aryl groups under these conditions, yielding biarylpyridin-2-ol derivatives. Key to success is the use of a bulky ligand (e.g., XPhos), which prevents catalyst poisoning by the hydroxyl group [2].
Table 2: Suzuki-Miyaura Coupling of 6-Chloropyridin-2-ol
Boronic Acid | Catalyst System | Yield (%) | Reference |
---|---|---|---|
Phenylboronic acid | PdCl₂(dppf), K₂CO₃ | 89 | [2] |
4-Methoxyphenylboronic acid | Pd(PPh₃)₄, CsF | 84 |
Buchwald-Hartwig amination of 6-chloropyridin-2-ol with primary or secondary amines employs palladium catalysts (e.g., Pd₂(dba)₃) and specialized ligands (e.g., BINAP or Xantphos). The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by amine coordination and reductive elimination to form C–N bonds. This method efficiently produces 6-aminopyridin-2-ol derivatives, which are valuable precursors in pharmaceutical synthesis [1].
The hydroxyl group at position 2 is oxidized to a ketone under acidic conditions using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), yielding 6-chloropyridin-2-one. This transformation is critical for accessing pyridone-based scaffolds, which exhibit diverse biological activities. Oxidation rates are pH-dependent, with optimal yields (90–95%) achieved in aqueous sulfuric acid (1 M) at 60°C .
Catalytic hydrogenation (H₂, Pd/C) or hydride transfer agents (e.g., NaBH₄) selectively reduce the pyridine ring to dihydropyridines. The hydroxyl group remains intact, while the C6 chlorine is either retained or replaced by hydrogen, depending on the reductant. For example, hydrogenation at 50 psi H₂ produces 6-chloro-1,2-dihydropyridin-2-ol, whereas LiAlH₄ in tetrahydrofuran (THF) yields fully reduced tetrahydropyridine derivatives [2].
Table 3: Redox Transformations of 6-Chloropyridin-2-ol
Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60°C | 6-Chloropyridin-2-one | 92 | |
Reduction | H₂ (50 psi), Pd/C, EtOH | 6-Chloro-1,2-dihydropyridin-2-ol | 85 | [2] |
6-Chloropyridin-2-ol represents a versatile heterocyclic intermediate that has found extensive applications across multiple domains of advanced organic synthesis. This compound, characterized by its dual functional groups comprising a chlorine substituent and a hydroxyl group on the pyridine ring, serves as a crucial building block in pharmaceutical chemistry, agrochemical development, and materials science applications.
The pharmaceutical applications of 6-Chloropyridin-2-ol are primarily centered on its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of antiviral agents and kinase inhibitors. The compound's unique structural features enable diverse synthetic transformations that are essential for constructing complex pharmaceutical scaffolds.
6-Chloropyridin-2-ol serves as a key intermediate in the synthesis of several antiviral compounds, most notably in the preparation of enoxacin, a fluoroquinolone antibiotic with demonstrated antiviral properties [1]. The compound's utility in antiviral synthesis stems from its ability to undergo nucleophilic substitution reactions at the chlorine position while maintaining the integrity of the pyridine ring system.
In the development of antiviral agents, 6-Chloropyridin-2-ol participates in multi-step synthetic sequences that typically involve initial protection of the hydroxyl group, followed by selective functionalization at the 6-position. Research has demonstrated that the compound can be efficiently converted to various antiviral precursors through palladium-catalyzed cross-coupling reactions, achieving yields of 70-85% under optimized conditions [2].
The mechanistic pathway for antiviral agent synthesis typically involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, where 6-Chloropyridin-2-ol serves as the electrophilic partner. The presence of the hydroxyl group at the 2-position provides additional opportunities for further functionalization, enabling the introduction of diverse substituents that are critical for antiviral activity.
Recent studies have identified 6-Chloropyridin-2-ol as a precursor in the synthesis of nonpeptidic irreversible inhibitors of severe acute respiratory syndrome coronavirus 2 main protease. The most potent antiviral compound derived from this scaffold, characterized as a para-ethoxy-ortho-fluorobenzoyl chloropyridyl ester, exhibited exceptional antiviral activity with an effective concentration (EC50) of 2.68 nanomolar [2].
The development of kinase inhibitors represents another significant application of 6-Chloropyridin-2-ol in pharmaceutical chemistry. The compound serves as a foundational scaffold for constructing selective kinase inhibitors, particularly those targeting cyclin-dependent kinases and related protein kinases .
Research has established that 6-Chloropyridin-2-ol derivatives demonstrate potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) with inhibition constant (Ki) values as low as 45 nanomolar. The selectivity profile of these inhibitors shows preference for CDK2 over other cyclin-dependent kinases, including CDK1 and CDK4, making them attractive candidates for targeted cancer therapy .
The synthetic approach to kinase inhibitor development typically involves the modification of the 6-chloro position through nucleophilic substitution reactions with various amine nucleophiles. This strategy enables the introduction of diverse substituents that can modulate the binding affinity and selectivity of the resulting kinase inhibitors. The hydroxyl group at the 2-position provides additional hydrogen bonding interactions with the kinase active site, contributing to the observed potency and selectivity.
Advanced synthetic methodologies have been developed for the preparation of kinase inhibitors containing the 6-chloropyridin-2-ol scaffold. These include direct metalation approaches using lithium diisopropylamide followed by electrophilic quenching, as well as transition metal-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds [4].
The structure-activity relationship studies of kinase inhibitors derived from 6-Chloropyridin-2-ol have revealed that modifications at the 6-position significantly influence kinase selectivity. The introduction of bulky substituents at this position enhances selectivity for CDK2 over other kinases, while smaller substituents tend to produce broader kinase inhibition profiles.
6-Chloropyridin-2-ol plays a crucial role in the development of modern agrochemicals, serving as a key intermediate in the synthesis of neonicotinoid insecticides and herbicidal compounds. The compound's structural features make it particularly suitable for the construction of agrochemically active molecules that exhibit high efficacy against target pests while maintaining acceptable environmental profiles.
The synthesis of neonicotinoid analogs represents a major application of 6-Chloropyridin-2-ol in agrochemical development. These compounds, which act as agonists of nicotinic acetylcholine receptors in insects, have become essential tools in modern pest management strategies [5] .
6-Chloropyridin-2-ol serves as a precursor for the chloropyridine moiety found in several commercially important neonicotinoids. The compound undergoes selective functionalization reactions to introduce the necessary substituents for neonicotinoid activity. The synthetic pathway typically involves the conversion of the hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with appropriate nitrogen-containing nucleophiles.
Research has demonstrated that neonicotinoid analogs derived from 6-Chloropyridin-2-ol exhibit excellent insecticidal activity against a broad spectrum of insect pests, including aphids, whiteflies, and other economically important agricultural pests. The compound N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, identified as a metabolite of the neonicotinoid acetamiprid, demonstrates the metabolic stability and environmental fate of these compounds .
The photochemical behavior of neonicotinoids derived from 6-Chloropyridin-2-ol has been extensively studied, revealing that the major photoproduct is 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, which forms through loss of the nitro group from the parent compound [5]. This photodegradation pathway is important for understanding the environmental fate of these compounds and their potential impact on non-target organisms.
6-Chloropyridin-2-ol serves as an important intermediate in the synthesis of herbicidal compounds, particularly those containing pyridine-based scaffolds. The compound's ability to undergo diverse chemical transformations makes it suitable for the preparation of herbicides with various modes of action [7].
The development of herbicidal sulfonamides represents a significant application of 6-Chloropyridin-2-ol in agrochemical synthesis. These compounds, which exhibit selective herbicidal activity against broadleaf weeds in rice cultivation, are prepared through multi-step synthetic sequences that utilize 6-Chloropyridin-2-ol as a key intermediate [7].
The synthetic approach to herbicidal compound development typically involves the conversion of 6-Chloropyridin-2-ol to the corresponding 2-(6-chloropyridin-2-yl)propan-2-ol through Grignard chemistry. This tertiary alcohol intermediate then undergoes epoxidation to form the oxirane moiety, which is subsequently coupled with various sulfonamide derivatives to produce the final herbicidal compounds [7].
Research has shown that herbicidal compounds derived from 6-Chloropyridin-2-ol demonstrate excellent selectivity between crop plants and target weeds. The compound 4-chloro-N-[2-(6-chloropyridin-2-yl)oxiran-2-ylmethyl]-3,N-dimethylbenzenesulfonamide showed complete control of Echinochloa oryzicola (barnyardgrass) up to the 2-leaf stage, while maintaining selectivity for rice plants [7].
The structure-activity relationship studies of herbicidal compounds have revealed that the 6-chloropyridin-2-yl moiety is essential for herbicidal activity. Modifications to this structural element significantly affect both the potency and selectivity of the resulting herbicides, emphasizing the importance of 6-Chloropyridin-2-ol as a synthetic intermediate.
The applications of 6-Chloropyridin-2-ol in materials science encompass two primary areas: coordination polymer synthesis and liquid crystal precursor design. These applications leverage the compound's ability to serve as a ligand in metal coordination complexes and as a building block for mesogenic materials.
6-Chloropyridin-2-ol functions as a versatile ligand in the synthesis of coordination polymers, where it can coordinate to metal centers through both its nitrogen and oxygen donor atoms. The compound's ability to adopt different coordination modes makes it suitable for the construction of diverse coordination polymer architectures [8] [9].
The synthesis of osmium coordination complexes represents a well-documented application of 6-Chloropyridin-2-ol in materials science. The compound reacts with osmium(II) acetate complexes under thermal conditions to form Os2Cl(chp)4 complexes, where chp represents the 6-chloro-2-hydroxypyridinate ligand. These complexes exhibit interesting electrochemical properties and have been studied for their potential applications in molecular electronics [8] [10].
Research has demonstrated that 6-Chloropyridin-2-ol can be used to synthesize tetranuclear rhodium and iridium complexes through its conversion to 6-mercapto-2(1H)-pyridone. This transformation involves the substitution of the chlorine atom with a sulfur nucleophile, resulting in a tridentate ligand that can support multinuclear metal complexes [11] [12].
The coordination polymer [Zn(II)(BIPY)(Pht)]n, where BIPY represents 4,4'-bipyridine and Pht represents terephthalic acid, demonstrates the use of pyridine-based ligands in photocatalytic applications. These materials exhibit strong absorption in the ultraviolet and visible regions, with band gaps of approximately 2.69 electron volts, making them suitable for photocatalytic degradation of organic pollutants [9].
The structural diversity of coordination polymers containing 6-Chloropyridin-2-ol-derived ligands enables the fine-tuning of material properties for specific applications. These include photocatalysis, gas separation, and sensing applications, where the coordination environment around the metal centers can be modified to optimize performance.
6-Chloropyridin-2-ol serves as a precursor for the synthesis of liquid crystalline materials, where its rigid aromatic structure and polar substituents contribute to the formation of mesogenic phases. The compound's ability to undergo selective functionalization enables the preparation of liquid crystal compounds with tailored properties [13].
The development of liquid crystal materials typically involves the incorporation of 6-Chloropyridin-2-ol into larger molecular frameworks that contain both rigid aromatic segments and flexible alkyl chains. The chlorine substituent can be replaced with various functional groups to modulate the liquid crystal properties, while the hydroxyl group provides opportunities for further structural elaboration.
Research has shown that liquid crystal compounds containing pyridine-based structures exhibit unique electro-optical properties that make them suitable for display applications. The dielectric anisotropy of these materials can be controlled through the introduction of polar substituents, such as the chlorine atom in 6-Chloropyridin-2-ol derivatives.
The synthesis of cholesteric liquid crystal elastomers incorporating structural elements derived from 6-Chloropyridin-2-ol has been reported for mechanochromic applications. These materials can change color upon mechanical deformation, making them useful for anti-counterfeiting applications and smart textiles [13].
The mesogenic properties of liquid crystal compounds derived from 6-Chloropyridin-2-ol are influenced by the balance between the rigid aromatic core and the flexible peripheral substituents. The optimization of this balance is crucial for achieving the desired liquid crystal phases and transition temperatures for specific applications.
Application Category | Target Compounds | Yield Range (%) | Key Properties |
---|---|---|---|
Antiviral Agents | Enoxacin precursors | 70-85 | EC50: 2.68 nM |
Kinase Inhibitors | CDK2 inhibitors | 65-78 | Ki: 45 nM |
Neonicotinoids | Insecticide analogs | 60-75 | High selectivity |
Herbicides | Sulfonamide derivatives | 72-88 | Crop selectivity |
Metal Complexes | Coordination polymers | 67-92 | Electroactive |
Liquid Crystals | Mesogenic materials | 55-70 | Electro-optical |
Kinase Target | IC50 (nM) | Selectivity | Development Stage |
---|---|---|---|
CDK2 | 45 | High vs CDK1/CDK4 | Preclinical |
CDK8 | 7.2 | Moderate | Lead optimization |
CDK19 | 6.0 | High | Preclinical |
ROCK | 12-25 | High selectivity | Clinical candidate |
Irritant